6-Chloropurine riboside

Übersicht

Beschreibung

6-Chloropurine riboside is used to study the kinetics and substrate specificity of adenosine deaminase . It is benzoylated to facilitate the synthesis of nucleoside derivatives .

Synthesis Analysis

6-Chloropurine riboside is used in the synthesis of nucleoside derivatives such as 9-(2,3-Di-deoxy-2-fluoro-β-D-threo-pentofuranosyl)adenine . It is used as a purine substrate analogue in studies with enzymes such as Inosine monophosphate dehydrogenase (IMPDH), bacteriophage T4 RNA-ligase, and pancreatic fibonuclease A .Molecular Structure Analysis

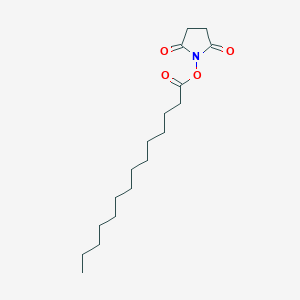

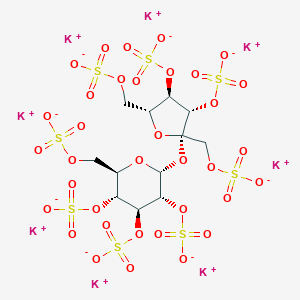

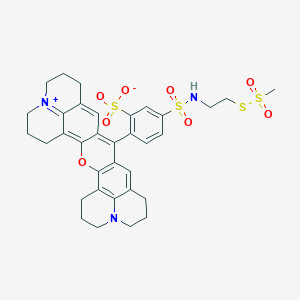

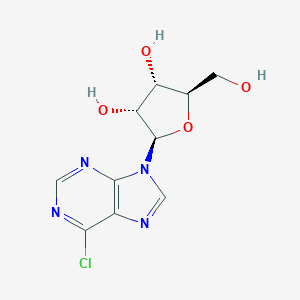

The molecular formula of 6-Chloropurine riboside is C10H11ClN4O4 . The InChI Key is XHRJGHCQQPETRH-UHFFFAOYNA-N .Chemical Reactions Analysis

6-Chloropurine riboside reacts with trimethylamine to form quaternary trimethylammonium salts . It is also involved in the reaction of bovine pancreatic ribonuclease A .Physical And Chemical Properties Analysis

The molecular weight of 6-Chloropurine riboside is 286.67 g/mol . The IUPAC name is (2R,3R,4S,5R)-2-(6-chloropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol .Wissenschaftliche Forschungsanwendungen

Study of Adenosine Deaminase Kinetics and Substrate Specificity

6-Chloropurine riboside is used to study the kinetics and substrate specificity of adenosine deaminase . Adenosine deaminase is an enzyme involved in purine metabolism, and understanding its kinetics and substrate specificity can provide insights into various biological processes and potential therapeutic targets.

Synthesis of Nucleoside Derivatives

6-Chloropurine riboside is benzoylated to facilitate the synthesis of nucleoside derivatives such as 9-(2,3-Di-deoxy-2-fluoro-β-D-threo-pentofuranosyl)adenine . These derivatives have potential applications in the development of new drugs and therapies.

Purine Substrate Analogue in Enzyme Studies

After phosphorylation to NMP, NDP, or NTP, 6-Chloropurine riboside is used as a purine substrate analogue in studies with enzymes . This can help researchers understand the function and mechanism of these enzymes.

Inosine Monophosphate Dehydrogenase (IMPDH) Studies

6-Chloropurine riboside is used in studies with the enzyme Inosine monophosphate dehydrogenase (IMPDH) . IMPDH plays a key role in the purine nucleotide biosynthetic pathway, and studying it can provide insights into cellular growth and proliferation.

Bacteriophage T4 RNA-ligase Studies

This compound is used in studies with bacteriophage T4 RNA-ligase . This enzyme is involved in the repair of RNA molecules and the creation of unusual RNA structures, and studying it can provide insights into RNA biology.

Pancreatic Fibonuclease A Studies

6-Chloropurine riboside is used in studies with pancreatic fibonuclease A . This enzyme is involved in the degradation of RNA into smaller components, and studying it can provide insights into RNA metabolism and turnover.

Wirkmechanismus

Target of Action

The primary targets of 6-Chloropurine Riboside are Inosine-5’-monophosphate dehydrogenase 1 and 2 (IMPDH1 and IMPDH2) . These enzymes play a crucial role in the purine nucleotide biosynthesis pathway, which is essential for the production of DNA and RNA.

Mode of Action

6-Chloropurine Riboside interacts with its targets, IMPDH1 and IMPDH2, by acting as a substrate analogue This means it mimics the natural substrate of these enzymes, thereby inhibiting their normal function

Biochemical Pathways

The compound affects the purine nucleotide biosynthesis pathway By inhibiting IMPDH1 and IMPDH2, it disrupts the normal production of purine nucleotides, which are essential building blocks of DNA and RNA

Result of Action

It is known that the compound can inhibit the function of impdh1 and impdh2, thereby disrupting the purine nucleotide biosynthesis pathway . This can potentially affect the synthesis of DNA and RNA.

Action Environment

It is known that the compound is soluble in water , which could potentially influence its distribution and action in aqueous biological environments.

Zukünftige Richtungen

Several papers have been published on 6-Chloropurine riboside. For instance, a paper published in 2014 discussed the synthesis of C6-functionalized purine nucleosides via the direct nucleophilic substitution reaction of 6-chloropurine derivatives with various mild nucleophiles . Another paper from 2007 discussed the synthesis, biological evaluation, and molecular modeling studies of N6-benzyladenosine analogues as potential anti-toxoplasma agents . These studies indicate that 6-Chloropurine riboside continues to be a subject of interest in various fields of research .

Eigenschaften

IUPAC Name |

(2R,3R,4S,5R)-2-(6-chloropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN4O4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10/h2-4,6-7,10,16-18H,1H2/t4-,6-,7-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHRJGHCQQPETRH-KQYNXXCUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(C(=N1)Cl)N=CN2C3C(C(C(O3)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC2=C(C(=N1)Cl)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001313678 | |

| Record name | 6-Chloropurine riboside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001313678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloropurine riboside | |

CAS RN |

5399-87-1, 2004-06-0 | |

| Record name | 6-Chloropurine riboside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5399-87-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloropurine riboside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002004060 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Chloro-9-beta-D-ribofuranosyl-9H-purine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005399871 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Chloropurine riboside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001313678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-chloro-9-ribofuranosyl-9H-purine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.278 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-chloro-9-β-D-ribofuranosyl-9H-purine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.035 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: 6-Chloropurine riboside can act as a substrate for various enzymes, including adenosine deaminase (ADA) and inosine monophosphate dehydrogenase (IMPDH). [, , , ]

- Interaction with ADA: ADA catalyzes the dechlorination of 6-chloropurine riboside, producing inosine and chloride ions. This reaction suggests that ADA can accommodate substrates with modifications at the 6-position of the purine ring. [, ]

- Interaction with IMPDH: 6-Chloropurine riboside can inactivate IMPDH by forming a covalent adduct with a cysteine residue in the enzyme's active site. This inactivation likely stems from the 6-chloro substituent, which can undergo nucleophilic aromatic substitution. [, ] The interaction is retarded by ligands that bind at the IMP-binding site, with the effectiveness being IMP > XMP > GMP >> AMP. []

ANone:

- Spectroscopic Data:

- UV-Vis Spectroscopy: 6-Chloropurine riboside exhibits a characteristic absorption maximum (λmax) at 263 nm. Upon reaction with IMPDH, this λmax shifts to 290 nm, indicating the formation of a 6-alkylmercaptopurine nucleotide. []

- NMR Spectroscopy: 1H-NMR studies have been conducted on 6-chloropurine riboside and its derivatives to characterize its structure and interactions with enzymes like ribonuclease A. [, , ]

A: 6-Chloropurine riboside itself doesn't possess inherent catalytic properties. It primarily serves as a substrate or inhibitor for enzymes like ADA and IMPDH. [, , ] Its applications mainly lie in:

- Enzyme mechanism studies: Investigating the catalytic mechanism and substrate specificity of enzymes like ADA and IMPDH. [, , , , ]

- Synthesis of modified nucleosides: Serving as a starting material for synthesizing various nucleoside derivatives with potential biological activities. This is achievable by utilizing the reactivity of the 6-chloro substituent towards nucleophilic aromatic substitution. [, , , , , , ]

A: Yes, molecular docking studies have been employed to investigate the potential of 6-chloropurine riboside derivatives as agonists for the A3 adenosine receptor. These simulations guide the design and selection of novel compounds with enhanced binding affinities and potential antiproliferative activities. [, ]

A: Research indicates that modifications at the 6-position of 6-chloropurine riboside can significantly impact its biological activity and interactions with enzymes. [, , ]

- 6-Substitution and ADA activity: Modifications at the 6-position can influence the dechlorination rate by ADA. For example, the presence of a methylthio group at the 6-position enhances the susceptibility towards dechlorination. []

- 6-Substitution and IMPDH activity: The 6-chloro substituent is crucial for IMPDH inactivation, as it enables covalent adduct formation with the active site cysteine. Modifications at this position could alter the reactivity towards cysteine and subsequently affect IMPDH inhibition. [, ]

- N6-Alkylation and antitumor activity: N6-Alkyl adenosine analogues, synthesized using 6-chloropurine riboside as a precursor, demonstrated antitumor properties in various in vitro and in vivo models. The size and nature of the N6-alkyl group influenced the potency and selectivity against different cancer cell lines. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.